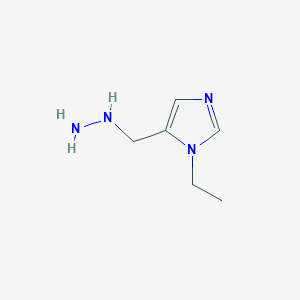

1-ethyl-5-(hydrazinylmethyl)-1H-imidazole

Description

Overview of Imidazole (B134444) Chemistry and its Significance in Advanced Organic Synthesis

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. google.com Its aromaticity and the presence of both an acidic (pyrrole-type) and a basic (pyridine-type) nitrogen atom confer upon it unique physicochemical properties. nano-ntp.com This amphoteric nature allows the imidazole ring to act as a proton donor and acceptor, a nucleophile, and a ligand for various metal ions, making it a crucial component in the active sites of many enzymes and a key structural motif in numerous natural products and synthetic drugs.

In advanced organic synthesis, the imidazole ring serves as a versatile synthon for the construction of more complex molecular architectures. Its derivatives are readily prepared through a variety of classical and modern synthetic methodologies, including multicomponent reactions which offer a streamlined approach to generating molecular diversity. chemsynthesis.com The functionalization of the imidazole ring at its various positions allows for the fine-tuning of its steric and electronic properties, which is critical for optimizing its interaction with biological targets. The significance of the imidazole scaffold is underscored by its presence in a wide range of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer agents. google.comnih.gov

Contextualization of Hydrazine (B178648) Derivatives in Chemical Research

Hydrazine and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. They are highly reactive nucleophiles and versatile reagents in organic synthesis, widely employed for the formation of hydrazones, hydrazides, and various heterocyclic systems. nih.gov The incorporation of a hydrazine or hydrazone moiety into a molecule can significantly influence its biological activity.

Hydrazine derivatives have been extensively investigated for their broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govnih.gov The ability of the hydrazine group to form hydrogen bonds and coordinate with metal ions is often crucial for their biological function. In drug design, the hydrazine moiety can act as a linker to connect different pharmacophores or as a key interacting group with a biological target. The synthesis of complex molecules incorporating the hydrazine group is an active area of research, with numerous methods being developed to control the reactivity and selectivity of these versatile compounds. asianpubs.org

Rationale for Investigating 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole in Contemporary Academic Research

While specific research on "this compound" is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the well-established properties of its constituent moieties. The compound represents a hybrid structure that combines the pharmacologically significant 1-ethyl-1H-imidazole core with a reactive hydrazinylmethyl side chain at the C5 position.

The 1-ethyl substitution on the imidazole ring is a common feature in many biologically active compounds, often enhancing lipophilicity and influencing metabolic stability. The C5-substitution pattern is also of significant interest, as modifications at this position have been shown to modulate the biological activity of imidazole derivatives.

The introduction of a hydrazinylmethyl group at this position is particularly intriguing for several reasons:

Potential for Enhanced Biological Activity: The hydrazine moiety is a known pharmacophore. Its conjugation with an imidazole ring could lead to synergistic or novel biological activities, such as enhanced antimicrobial, anticonvulsant, or anticancer effects.

Synthetic Versatility: The primary amine of the hydrazine group provides a reactive handle for further chemical modifications. This allows for the synthesis of a library of derivatives, such as hydrazones, by condensation with various aldehydes and ketones. This structural diversity is highly valuable in lead optimization studies.

Chelating Properties: The presence of multiple nitrogen atoms in the molecule suggests a potential for metal chelation, which could be explored for applications in bioinorganic chemistry or as a mechanism for biological activity.

Given the proven therapeutic potential of both imidazole and hydrazine derivatives, the investigation of "this compound" is a logical and promising direction in the search for new chemical entities with valuable pharmacological properties.

Detailed Research Findings

Due to the limited specific data available for "this compound," this section presents illustrative data from closely related substituted imidazoles and hydrazine derivatives to highlight the potential areas of pharmacological interest for the title compound.

Anticipated Synthesis:

A plausible synthetic route to "this compound" would involve the initial preparation of a suitable precursor, such as 1-ethyl-5-(chloromethyl)-1H-imidazole. This intermediate could then be reacted with hydrazine hydrate (B1144303) in a nucleophilic substitution reaction to yield the desired product.

Illustrative Antimicrobial Activity of Imidazole Derivatives:

The following table showcases the minimum inhibitory concentration (MIC) values of representative imidazole derivatives against various microbial strains, demonstrating the potential of this class of compounds as antimicrobial agents. researchgate.netnih.govjocpr.comnih.gov

| Compound | Organism | MIC (μg/mL) |

| HL1 | Staphylococcus aureus | 625 |

| MRSA | 1250 | |

| HL2 | Staphylococcus aureus | 625 |

| MRSA | 625 | |

| Escherichia coli | 2500 | |

| Pseudomonas aeruginosa | 2500 | |

| IMMD | Escherichia coli | Moderate Inhibition |

| IMBD | Escherichia coli | Moderate Inhibition |

| IMDM | Escherichia coli | Moderate Inhibition |

| IMPD | B. megaterium | Highest Inhibition |

| IMBD | B. megaterium | Highest Inhibition |

| IMMD | C. albicans | Good Inhibition |

| IMDT | C. albicans | Good Inhibition |

Illustrative Anticonvulsant Activity of Substituted Imidazoles:

The anticonvulsant potential of imidazole derivatives is another area of significant research. The following table provides an example of the anticonvulsant activity of substituted indoloimidazoles in the maximal electroshock (MES) test. mdpi.com

| Compound Code | Substitution | Anticonvulsant Activity (% Protection) |

| IIa | H | 0 |

| IIb | 2-Cl | 66.6 |

| IIc | 4-Cl | 33.3 |

| IId | 2-NO₂ | 66.6 |

| IIe | 4-NO₂ | 0 |

Illustrative Anticancer Activity of Hydrazine Derivatives:

Hydrazine derivatives have demonstrated significant potential as anticancer agents. The table below presents the IC₅₀ values of some hydrazide-hydrazone derivatives against various cancer cell lines, indicating their cytotoxic potential. nih.govfrontiersin.orgacs.org

| Compound | Cell Line | IC₅₀ (µM) |

| 16 | SH-SY5Y (Neuroblastoma) | 5.7 |

| Kelly (Neuroblastoma) | 2.4 | |

| MCF-7 (Breast) | >25.0 | |

| 17 | SH-SY5Y (Neuroblastoma) | 2.9 |

| Kelly (Neuroblastoma) | 1.3 | |

| MCF-7 (Breast) | 14.1 | |

| MDA-MB-231 (Breast) | 18.8 | |

| 11 | HCT-116 (Colon) | 2.5 ± 0.81 |

| 5b | HCT-116 (Colon) | 3.2 ± 1.1 |

| 13 | HCT-116 (Colon) | 3.7 ± 1.0 |

| Cisplatin | HCT-116 (Colon) | 2.43 ± 1.1 |

These data from related compounds underscore the rationale for the synthesis and pharmacological evaluation of "this compound" as a novel compound with potential therapeutic applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

(3-ethylimidazol-4-yl)methylhydrazine |

InChI |

InChI=1S/C6H12N4/c1-2-10-5-8-3-6(10)4-9-7/h3,5,9H,2,4,7H2,1H3 |

InChI Key |

XSVMQKVQKXIZGI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1CNN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways for the Imidazole (B134444) Core

The construction of the appropriately substituted imidazole core is the foundational step in the synthesis of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole. This involves creating a 1,5-disubstituted imidazole pattern, which can be approached either by building the ring with the substituents already in place or by functionalizing a pre-formed imidazole ring.

Regioselective Functionalization Approaches for Imidazole Rings

Achieving regioselective substitution, particularly at the C-5 position, is critical. For a pre-formed imidazole ring, the C-2, C-4, and C-5 positions are available for functionalization, but they exhibit different reactivities. Direct electrophilic substitution is often challenging and can lead to mixtures of products. Therefore, more controlled methods are typically employed.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the selective functionalization of the imidazole ring. rsc.org Methodologies have been developed that allow for the introduction of substituents at the C-2, C-4, or C-5 positions with high regioselectivity. Another strategy involves directed metalation, where a directing group, often attached to a ring nitrogen, guides a metalating agent (like an organolithium reagent) to deprotonate an adjacent carbon, which can then react with an electrophile.

A common precursor for C-5 functionalization is an imidazole-5-carbaldehyde or a related carboxylic acid derivative. dergipark.org.tr For instance, the van Leusen imidazole synthesis, a multicomponent reaction involving a tosylmethyl isocyanide (TosMIC) reagent, can produce 1,5-disubstituted imidazoles regioselectively. organic-chemistry.org Similarly, cycloaddition reactions between ethyl isocyanoacetate and imidoyl chlorides can construct 1,5-disubstituted-1H-imidazole-4-carboxylate esters, which serve as versatile intermediates. mdpi.com

Table 1: Comparison of Regioselective Functionalization Methods for Imidazole

| Method | Key Reagents | Position Targeted | Advantages | Limitations |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | N-directing group, Organolithium reagent | C-2 or C-5 | High regioselectivity | Requires specific directing groups; cryogenic conditions |

| Transition-Metal Catalysis | Pd, Cu, or Rh catalysts; Halogenated imidazole | C-2, C-4, or C-5 | Broad substrate scope, good functional group tolerance | Catalyst cost and sensitivity |

| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldimine | Forms 1,5- or 1,4-disubstituted imidazoles | One-pot synthesis, good yields | Requires specific TosMIC precursors |

| Cycloaddition | Ethyl isocyanoacetate, Imidoyl chlorides | Forms 1,5-disubstituted imidazole esters | Builds the core with desired substitution pattern | Requires synthesis of specific precursors |

Strategies for N-Alkylation to Form the 1-Ethyl Moiety

Introducing the ethyl group at the N-1 position of the imidazole ring is a crucial step that can be performed before or after C-5 functionalization. Direct N-alkylation of an unsymmetrical imidazole, such as a 4- or 5-substituted imidazole, can result in a mixture of N-1 and N-3 alkylated isomers. The regioselectivity of this reaction is influenced by several factors, including steric hindrance, the electronic nature of the substituent on the ring, the alkylating agent, and the reaction conditions (e.g., solvent and base).

Generally, in basic media where the imidazole anion is the reacting species, alkylation tends to occur at the less sterically hindered nitrogen. Conversely, under neutral or acidic conditions, the reaction proceeds on the tautomer where the nitrogen lone pair is more available. Electron-withdrawing groups at the C-4(5) position tend to direct alkylation to the more distant nitrogen atom. researchgate.net

Common alkylating agents include ethyl halides (ethyl iodide, ethyl bromide) or diethyl sulfate. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a strong organic base, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. dergipark.org.tr

Introduction of the Hydrazinylmethyl Moiety

The introduction of the C-5 side chain, -(CH₂)-NHNH₂, requires a two-stage process: the formation of a one-carbon (methylene) linker at the C-5 position, followed by the incorporation of the hydrazine (B178648) group.

Formation of the Methylene (B1212753) Linker

Several synthetic routes can establish the required methylene linker at the C-5 position of the 1-ethyl-1H-imidazole core.

Reduction of a C-5 Carbonyl Group: A reliable method starts with the formylation of the 1-ethyl-1H-imidazole at the C-5 position to yield 1-ethyl-1H-imidazole-5-carbaldehyde. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and DMF, is a classic method for formylating electron-rich heterocycles and can be applied to imidazoles. researchgate.netnih.gov The resulting aldehyde can then be reduced to a hydroxymethyl group (-CH₂OH) using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). researchgate.net

Conversion to a Halomethyl Group: The hydroxymethyl intermediate, (1-ethyl-1H-imidazol-5-yl)methanol, is a versatile precursor. It can be converted into a more reactive chloromethyl (-CH₂Cl) or bromomethyl (-CH₂Br) group. researchgate.netchemicalbook.com This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). chemicalbook.com This halomethyl intermediate is highly susceptible to nucleophilic substitution.

Incorporation of the Hydrazine Group

With the activated methylene linker in place, the hydrazine moiety can be introduced via nucleophilic substitution.

The most direct approach involves the reaction of the 5-(chloromethyl)-1-ethyl-1H-imidazole intermediate with hydrazine (H₂NNH₂) or a protected form like tert-butyl carbazate. organic-chemistry.org Using hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or isopropanol (B130326) would lead to the formation of the desired this compound. The reaction generally proceeds under mild heating. The use of excess hydrazine can help minimize the formation of bis-alkylated side products.

Alternatively, if a carboxylic acid intermediate such as 1-ethyl-1H-imidazole-5-carboxylic acid is prepared, it can be converted into a carbohydrazide (B1668358) (-CONHNH₂) by reaction with hydrazine. mdpi.com Subsequent reduction of the carbohydrazide function, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the target hydrazinylmethyl group.

Novel Synthetic Routes and Optimization of Yields

Modern synthetic chemistry offers several avenues for developing more efficient and higher-yielding routes to this compound.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of heterocyclic compounds, including imidazoles. nih.gov Applying microwave irradiation to the N-alkylation or the nucleophilic substitution steps could optimize the synthesis.

For yield optimization, a systematic study of reaction parameters is essential. This includes screening different bases, solvents, temperatures, and catalysts for each key step. For the N-alkylation step, for example, varying the base from an inorganic carbonate (K₂CO₃) to a stronger organic base or a hydride (NaH) can significantly impact the yield and regioselectivity. dergipark.org.tr Similarly, in the final nucleophilic substitution step, the choice of solvent and temperature can be fine-tuned to maximize the conversion to the desired product while minimizing side reactions.

Table 2: Potential Reaction Steps and Conditions for Optimization

| Synthetic Step | Variable Parameter | Options | Potential Impact |

|---|---|---|---|

| N-Alkylation | Base | K₂CO₃, Cs₂CO₃, NaH, DBU | Yield, Regioselectivity (N-1 vs N-3) |

| Solvent | Acetonitrile, DMF, THF | Reaction rate, Solubility | |

| C-5 Formylation | Reagent | Vilsmeier-Haack (POCl₃/DMF) | Yield of aldehyde precursor |

| Hydroxymethyl to Halomethyl | Reagent | SOCl₂, PBr₃, CBr₄/PPh₃ | Yield and stability of the intermediate |

| Hydrazine Incorporation | Hydrazine Source | Hydrazine hydrate, tert-Butyl carbazate | Yield, Purity (avoids over-alkylation) |

| Temperature | Room Temperature to Reflux | Reaction time, Side product formation |

By carefully selecting from established synthetic transformations and applying modern optimization techniques, the synthesis of this compound can be achieved in a controlled and efficient manner.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on several key areas: the use of energy-efficient methods like microwave irradiation, the selection of environmentally benign solvents, and the employment of catalytic reactions to improve atom economy and reduce waste. ingentaconnect.comnih.gov

Microwave-Assisted Synthesis of the Imidazole Core:

A significant advancement in the green synthesis of imidazole derivatives is the use of microwave irradiation. ingentaconnect.comnih.govtandfonline.com Conventional methods for imidazole synthesis often require long reaction times and harsh conditions. ingentaconnect.com Microwave-assisted synthesis, in contrast, can dramatically reduce reaction times, often leading to cleaner reactions and higher yields. ingentaconnect.comorientjchem.org For the synthesis of a precursor like a 1,5-disubstituted imidazole, a one-pot, multi-component reaction under microwave irradiation represents a greener alternative to traditional methods. nih.govorganic-chemistry.org This approach aligns with the green chemistry principle of designing for energy efficiency.

Enzymatic and Catalytic Reductive Amination:

A promising green route to this compound involves the reductive amination of a precursor aldehyde, 1-ethyl-1H-imidazole-5-carbaldehyde, with hydrazine. Biocatalysis, utilizing enzymes such as imine reductases (IREDs), offers a highly selective and environmentally friendly method for this transformation. nih.gov IREDs can catalyze the reductive amination of aldehydes with hydrazine under mild conditions, often in aqueous media, which is a significant improvement over traditional methods that may use hazardous reducing agents. nih.gov

Alternatively, heterogeneous catalysts can be employed for the reductive amination. For instance, a nickel-catalyzed reductive amination of aldehydes using hydrazine hydrate as both the nitrogen and hydrogen source has been reported, offering a facile and general method. rsc.org The use of recyclable heterogeneous catalysts is a key aspect of green chemistry, as it minimizes waste and catalyst consumption. mdpi.com

Greener Solvents and Reagents:

The choice of solvent is a critical factor in green chemistry. Whenever possible, hazardous organic solvents should be replaced with more benign alternatives such as water, ethanol, or in some cases, solvent-free conditions. nih.govwjbphs.com For instance, the synthesis of imidazole derivatives has been demonstrated in greener solvents like ethyl alcohol under microwave irradiation. nih.gov

In the conversion of a carboxylic acid precursor to the final product, traditional steps might involve the use of hazardous reagents for halogenation. Green alternatives could involve the use of greener halogenating agents or enzymatic transformations to avoid harsh chemicals.

Atom Economy and Waste Reduction:

The following table summarizes the comparison of potential green synthetic approaches with traditional methods for the synthesis of this compound and its precursors.

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Imidazole Core Synthesis | Conventional heating, long reaction times, use of hazardous solvents. ingentaconnect.com | Microwave-assisted, one-pot, multi-component synthesis in a greener solvent like ethanol. nih.govorientjchem.org | Energy efficiency, waste prevention, use of safer solvents. |

| Conversion of Aldehyde to Hydrazinylmethyl Group | Use of stoichiometric, hazardous reducing agents. | Enzymatic reductive amination with imine reductases in aqueous media or catalytic reductive amination with a recyclable catalyst. nih.govrsc.org | Use of catalysis, use of renewable feedstocks (enzymes), safer solvents. |

| Conversion of Carboxylic Acid to Hydrazinylmethyl Group | Multi-step process involving hazardous reagents for reduction and halogenation. | Enzymatic reduction of the carboxylic acid, followed by greener activation and substitution with hydrazine. | Use of catalysis, safer reagents and solvents, atom economy. |

Chemical Reactivity and Transformational Chemistry

Reactivity of the Hydrazinylmethyl Functionality in 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole

The hydrazinylmethyl group (-CH₂NHNH₂) is a derivative of hydrazine (B178648) and is expected to exhibit similar reactivity, characterized by the nucleophilicity of the nitrogen atoms.

Condensation Reactions with Carbonyl Compounds

The terminal amino group of the hydrazinylmethyl moiety is highly nucleophilic and is predicted to readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine chemistry. The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting hydrazones are often stable, crystalline solids with applications in various fields, including medicinal chemistry. The specific aldehydes and ketones that could be used in this reaction with this compound are vast, leading to a wide array of potential derivatives.

Table 1: Predicted Products of Condensation Reactions

| Carbonyl Compound | Predicted Hydrazone Product |

|---|---|

| Formaldehyde | 1-ethyl-5-(((2-methylidene)hydrazinyl)methyl)-1H-imidazole |

| Acetone | 1-ethyl-5-(((2-propan-2-ylidene)hydrazinyl)methyl)-1H-imidazole |

Nucleophilic Reactivity and Derivatization Strategies

The nitrogen atoms of the hydrazinylmethyl group are nucleophilic and can participate in various substitution reactions. This allows for a range of derivatization strategies.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would lead to the formation of N-acylhydrazine derivatives. This reaction can be used to introduce a variety of functional groups onto the hydrazine moiety.

Alkylation: Alkylation with alkyl halides could occur at the terminal nitrogen atom, leading to substituted hydrazine derivatives. The regioselectivity of this reaction would depend on the steric and electronic properties of the alkylating agent and the reaction conditions.

Reactions Involving the Imidazole (B134444) Nitrogen Atoms in this compound

The imidazole ring contains two nitrogen atoms, one of which (N-3) has a lone pair of electrons in an sp²-hybridized orbital, making it basic and a good ligand for metal ions. The other nitrogen (N-1) is substituted with an ethyl group.

Ligand Formation with Transition Metals

The N-3 atom of the imidazole ring is a well-known coordination site for a wide variety of transition metals, including but not limited to copper, zinc, cobalt, and nickel. It is highly probable that this compound can act as a ligand to form coordination complexes. The hydrazinylmethyl side chain could also potentially coordinate with metal ions, possibly acting as a bidentate ligand, although this would depend on the specific metal and reaction conditions. The formation of such complexes can significantly alter the electronic and steric properties of the molecule.

Protonation and Acid-Base Equilibria Studies

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The N-3 nitrogen is basic and can be protonated. The pKa of the conjugate acid of imidazole is approximately 7, making it a moderately strong base. The ethyl group at the N-1 position is an electron-donating group, which is expected to slightly increase the basicity of the imidazole ring in this compound compared to unsubstituted imidazole. The hydrazinylmethyl group may also have a minor influence on the pKa. Precise determination of the pKa values would require experimental measurements.

Exploration of Intramolecular Cyclization and Rearrangement Reactions of this compound

The proximity of the hydrazinylmethyl group to the imidazole ring opens up the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with suitable one-carbon electrophiles could potentially lead to the formation of a triazino[4,3-a]imidazole ring system. Such cyclization reactions are known for other appropriately substituted imidazole derivatives. However, without specific experimental studies on this compound, the feasibility and conditions for such reactions remain speculative.

Mechanistic Investigations of Key Reactions of this compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be derived from the well-established chemical principles governing its constituent functional groups: the hydrazine moiety and the substituted imidazole ring. The key reactions of this compound are centered around the nucleophilic nature of the hydrazine group and the aromatic character of the imidazole ring. Mechanistic interpretations are therefore based on analogous systems and computational studies of related molecules.

The primary reactive center of this compound is the terminal nitrogen of the hydrazine group, which is a potent nucleophile. This functionality dictates the course of several important transformations, most notably reactions with carbonyl compounds to form hydrazones and subsequent reduction reactions.

Condensation with Carbonyl Compounds: Hydrazone Formation

The reaction of this compound with aldehydes and ketones is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding hydrazone. This reaction is typically acid-catalyzed.

The generally accepted mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, a process that can be intramolecular or mediated by solvent molecules. This converts the hydroxyl group into a better leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable hydrazone product.

Computational studies on similar reactions, such as the gas-phase reactions of protonated hydrazine with carbonyl compounds, support this mechanistic pathway, providing insights into the transition states and intermediates involved. nih.gov The initial adduct formation is often rapid, and the subsequent dehydration can be the rate-limiting step. nih.gov

Interactive Data Table: Mechanistic Steps in Hydrazone Formation

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Acid-catalyzed protonation of the carbonyl group. | Protonated carbonyl | Enhanced electrophilicity of the carbonyl carbon. |

| 2 | Nucleophilic attack by the hydrazine nitrogen. | Tetrahedral carbinolamine intermediate | Formation of a new C-N bond. |

| 3 | Proton transfer from nitrogen to oxygen. | Zwitterionic or neutral intermediate | Prepares the hydroxyl group for elimination. |

| 4 | Elimination of a water molecule. | Iminium ion intermediate | Formation of the C=N double bond. |

| 5 | Deprotonation to yield the final product. | Hydrazone product | Regeneration of the acid catalyst. |

Wolff-Kishner Reduction

The hydrazone formed from the reaction of this compound with a ketone or aldehyde can be further transformed under strongly basic conditions in a high-boiling solvent, such as ethylene (B1197577) glycol, in a reaction known as the Wolff-Kishner reduction. This reaction deoxygenates the carbonyl group to a methylene (B1212753) group.

The mechanism of the Wolff-Kishner reduction has been a subject of detailed study and is understood to proceed through the following steps after the initial in-situ formation of the hydrazone wikipedia.org:

Deprotonation of the Hydrazone: A strong base, typically an alkoxide, deprotonates the N-H of the hydrazone, forming a hydrazone anion. libretexts.org This is often the rate-determining step. wikipedia.orgmasterorganicchemistry.com

Tautomerization: The hydrazone anion undergoes tautomerization, where a proton is transferred to the carbon atom. This can be viewed through a resonance structure that places a negative charge on the carbon. libretexts.org

Second Deprotonation and Nitrogen Elimination: A second deprotonation at the nitrogen atom leads to the formation of a diimide anion. wikipedia.org This intermediate is unstable and collapses, irreversibly eliminating a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process. masterorganicchemistry.com This results in the formation of a carbanion.

Protonation of the Carbanion: The resulting carbanion is a strong base and is rapidly protonated by the solvent to yield the final alkane product. libretexts.org

Interactive Data Table: Mechanistic Steps in Wolff-Kishner Reduction

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Formation of the hydrazone. | Hydrazone | Condensation of the hydrazine with a carbonyl compound. |

| 2 | Deprotonation of the hydrazone N-H. | Hydrazone anion | Rate-determining step, requires a strong base. wikipedia.orgmasterorganicchemistry.com |

| 3 | Tautomerization and protonation at carbon. | Diimide intermediate | Formation of a C-H bond. |

| 4 | Second deprotonation and elimination of N₂. | Carbanion | Irreversible, thermodynamically driven step. libretexts.org |

| 5 | Protonation of the carbanion. | Alkane product | Final step to yield the reduced product. |

Reactivity of the Imidazole Ring

The this compound ring itself can participate in various reactions, although its reactivity is modulated by the substituents. The imidazole ring is aromatic and possesses both a pyridine-like nitrogen (at position 3) and a pyrrole-like nitrogen (at position 1). imperial.ac.uk However, in this specific molecule, the nitrogen at position 1 is substituted with an ethyl group, precluding reactions at this site that involve deprotonation.

The pyridine-like nitrogen at position 3 is basic and can be protonated or act as a ligand for metal ions. nih.gov The imidazole ring can undergo electrophilic aromatic substitution, but it is generally less reactive than pyrrole (B145914) due to the presence of the second, more electronegative nitrogen atom. imperial.ac.uk The ethyl group at N-1 and the hydrazinylmethyl group at C-5 will influence the regioselectivity of such substitutions through their electronic and steric effects. Computational studies on the electronic properties of substituted N-heterocycles can provide valuable predictions about their reactivity and the most likely sites for electrophilic attack. purdue.edu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of the Electronic Structure of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and other ab initio approaches are commonly used to model molecular structures and energies. nih.govtandfonline.com For this compound, such calculations would provide critical insights into its stability, reactivity, and spectroscopic characteristics. However, specific studies applying these methods to this compound are not currently available in the literature.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic transitions. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. nih.gov For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. At present, no specific HOMO-LUMO data for this compound has been published.

The distribution of electron density within a molecule governs its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and sites of potential chemical reactions. While MEP analysis has been performed on many imidazole (B134444) and hydrazine (B178648) derivatives, specific calculations detailing the electrostatic potential of this compound are not found in current literature.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com Due to the flexible ethyl and hydrazinylmethyl side chains, this compound can exist in multiple conformations. Theoretical calculations are used to determine the potential energy surface, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and biological interactions. To date, no conformational analysis or energy landscape studies for this specific molecule have been reported.

Theoretical Prediction of Spectroscopic Signatures for this compound (e.g., advanced NMR, IR, UV-Vis)

Computational chemistry allows for the theoretical prediction of various spectroscopic signatures, which can aid in the identification and characterization of a compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) with considerable accuracy. researchgate.netresearchgate.net Similarly, vibrational frequencies for Infrared (IR) spectra and electronic transitions for UV-Vis spectra can be calculated. researchgate.net These theoretical spectra serve as a powerful complement to experimental data. However, no such theoretical spectroscopic predictions for this compound are available in published research.

Docking and Molecular Dynamics Simulations of this compound in Non-Human Biological Systems (e.g., enzyme active sites in model organisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. researchgate.netjchr.org It is widely used in drug discovery to screen for potential inhibitors. Following docking, Molecular Dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the nature of their interactions. nih.govrdd.edu.iqnih.gov While many imidazole-based compounds have been studied as potential enzyme inhibitors in various organisms using these techniques, arabjchem.orgresearchgate.net no specific docking or MD simulation studies involving this compound in any non-human biological system have been published.

Spectroscopic and Structural Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and structural characterization of the chemical compound this compound is not publicly available. Consequently, a thorough analysis based on advanced analytical methodologies as requested cannot be provided at this time.

The inquiry sought to build a detailed scientific article focusing on the advanced spectroscopic and structural characterization of this compound. The intended article was structured to cover a range of sophisticated analytical techniques, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, vibrational spectroscopy (Infrared and Raman), mass spectrometry, and electronic absorption and emission spectroscopy (UV-Vis, Fluorescence).

These techniques are fundamental in modern chemistry for elucidating the precise three-dimensional arrangement of atoms within a molecule, understanding its dynamic behavior in solution, identifying its constituent functional groups, determining its mass and fragmentation patterns, and characterizing its electronic and photophysical properties. However, the successful application and discussion of these methods are entirely dependent on the availability of experimental data or, at the very least, reliable computational predictions for the specific compound .

Searches for experimental data pertaining to the ¹H and ¹³C NMR spectra, single-crystal X-ray diffraction data, infrared and Raman spectra, mass spectrometric fragmentation, or UV-Vis and fluorescence spectra of this compound did not yield any specific results. While data for numerous other imidazole derivatives are readily available, information on this particular hydrazinylmethyl-substituted compound appears to be absent from the public domain.

This lack of available data prevents a scientifically accurate and informative discussion on the following intended topics:

Advanced Spectroscopic and Structural Characterization Methodologies

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence):The photophysical properties and complexation behavior cannot be described without UV-Vis absorption and fluorescence emission data.

It is possible that the synthesis and characterization of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole have not been reported in the accessible scientific literature, or the data may exist in proprietary databases. Until such information becomes publicly available, a detailed article on its advanced spectroscopic and structural characterization cannot be generated.

No Published Research Found for "this compound" in Advanced Materials and Catalysis

Following an extensive search of scientific literature and chemical databases, no specific research, data, or publications could be found regarding the applications of the chemical compound "this compound" in the fields of advanced materials science and catalysis as outlined.

The investigation aimed to gather detailed, scientifically accurate information on the compound's role in:

Coordination Chemistry and Metal Complexation: Specifically, its use in the design and synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and supramolecular assemblies.

Catalytic Systems: Including its potential applications in homogeneous catalysis when complexed with metals, its use in heterogeneous catalysis and surface functionalization, and any role as an organocatalyst.

The comprehensive search yielded no results for this particular molecule in any of the specified areas. The scientific literature readily provides information on a wide variety of other imidazole (B134444) derivatives and their successful application as ligands in MOFs, as components of coordination polymers, and as catalysts. researchgate.netnih.gov However, the unique combination of the 1-ethyl and 5-(hydrazinylmethyl) substituents on the imidazole ring does not appear in published studies related to these applications.

This lack of available data prevents the generation of a scientifically accurate and informative article on "this compound" for the requested topics. It is possible that this compound is novel, has not been synthesized, or has not been investigated for the applications mentioned. Therefore, no data tables or detailed research findings can be provided.

Table of Compounds Mentioned

Applications in Advanced Materials Science and Catalysis

Incorporation of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole into Polymer Chemistry and Materials Engineering

The bifunctional nature of this compound makes it a promising candidate for the development of novel functional polymers. The ethyl group on the imidazole (B134444) ring enhances its solubility in organic solvents, facilitating its incorporation into various polymer matrices. The hydrazinylmethyl group, on the other hand, serves as a reactive site for polymerization or post-polymerization modification, allowing for the covalent attachment of the imidazole moiety as a pendant group on a polymer backbone.

Functional polymers bearing pendant imidazole groups have garnered considerable interest due to their diverse applications, including as catalysts, metal-ion scavengers, and in drug delivery systems. nih.govresearchgate.net The synthesis of polymers with pendant this compound units could be achieved through several routes. One approach involves the synthesis of a monomer derived from this compound, which can then be polymerized. Alternatively, the hydrazinylmethyl group can be utilized for grafting the molecule onto a pre-existing polymer with suitable reactive groups, such as aldehydes or ketones, via the formation of a stable hydrazone linkage. nih.govresearchgate.net

Poly(acryloyl hydrazide) has been demonstrated as a versatile platform for the synthesis of functional polymers through post-polymerization modification with various aldehydes. nih.govresearchgate.net Similarly, a polymer backbone containing aldehyde functionalities could be reacted with this compound to yield a polymer decorated with pendant ethyl-imidazole groups. The resulting polymer would exhibit properties endowed by the imidazole ring, such as the ability to coordinate with metal ions and participate in hydrogen bonding.

The table below outlines potential polymer backbones and the corresponding reaction for incorporating this compound.

| Polymer Backbone | Reactive Group | Reaction Type | Resulting Linkage | Potential Polymer Properties |

| Poly(acrolein) | Aldehyde | Hydrazone formation | Hydrazone | Metal chelation, catalytic activity |

| Poly(glycidyl methacrylate) | Epoxy | Ring-opening | Amino | pH-responsiveness, antimicrobial activity |

| Poly(vinylbenzyl chloride) | Benzyl chloride | Nucleophilic substitution | N-C bond | Ion exchange, gas separation |

The introduction of the this compound moiety is expected to significantly influence the physicochemical properties of the parent polymer. For instance, the basicity of the imidazole ring can impart pH-responsiveness to the polymer, leading to changes in solubility or conformation with varying pH. Furthermore, the ability of the imidazole nitrogen atoms to coordinate with transition metal ions could be exploited for the development of polymer-supported catalysts or materials for heavy metal remediation.

The inherent recognition capabilities of the imidazole ring and the reactivity of the hydrazine (B178648) group make this compound an attractive building block for the design of chemical sensors. researchgate.netmdpi.com Imidazole derivatives have been extensively studied as fluorescent and colorimetric sensors for various analytes, particularly metal ions. mdpi.combohrium.com The nitrogen atoms in the imidazole ring can act as binding sites for cations, leading to a detectable optical or electrochemical response.

A notable example is the use of a substituted imidazole-based fluorescent probe for the ultrasensitive detection of hydrazine. researchgate.netrsc.org This highlights the specific interaction that can occur between imidazole moieties and hydrazine, suggesting that a sensor incorporating this compound could be designed to detect molecules that interact with either the imidazole or the hydrazine group.

The development of sensors based on this compound could follow several strategies. The molecule could be immobilized on a solid support, such as a polymer film or nanoparticles, to create a sensing interface. The recognition of an analyte by the imidazole ring could trigger a change in the fluorescence or absorbance of the system. For instance, the coordination of a metal ion to the imidazole could modulate a fluorescent signal.

Furthermore, the hydrazine moiety offers a route for the development of electrochemical sensors. Hydrazine is electrochemically active and its oxidation can be readily detected. rsc.orgnih.gov A sensor could be designed where the interaction of an analyte with the imidazole part of the molecule leads to a change in the electrochemical behavior of the hydrazine group.

The table below summarizes potential sensor designs based on this compound and their target analytes.

| Sensor Type | Recognition Moiety | Transduction Mechanism | Target Analyte |

| Fluorescent Sensor | Imidazole Ring | Fluorescence quenching/enhancement | Metal ions (e.g., Cu²⁺, Zn²⁺) |

| Colorimetric Sensor | Imidazole Ring | Change in absorbance | Anions (e.g., F⁻, CN⁻) |

| Electrochemical Sensor | Hydrazine Moiety | Modulation of oxidation potential | Species interacting with imidazole |

| Electrochemical Sensor | Imidazole Ring | Change in impedance upon binding | Biomolecules |

The versatility of this compound, stemming from its distinct functional groups, opens up a promising, albeit largely unexplored, avenue for the creation of advanced materials with tailored properties for applications in catalysis and chemical sensing. Further research into the synthesis and characterization of polymers and sensors incorporating this compound is warranted to fully realize its potential.

Biomolecular Interactions and Biochemical Probe Applications Non Human

Investigations of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole Interactions with Model Biological Macromolecules (e.g., proteins, DNA, carbohydrates in vitro)

There are no available scientific studies that have investigated the in vitro interactions of this compound with proteins, DNA, or carbohydrates. Research on the binding affinities, interaction sites, or conformational changes induced by this specific compound on biological macromolecules has not been published in the accessible scientific literature.

Mechanism of Action Studies in Enzyme Inhibition or Activation by this compound in Non-Human Systems

No studies detailing the mechanism of action of this compound in either inhibiting or activating enzymes in non-human systems could be identified. Consequently, there is no data on its potential inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or the specific enzymes it may target.

Studies on Antimicrobial Activity of this compound against Model Microorganisms

No dedicated studies on the antimicrobial activity of this compound against any model microorganisms (bacteria, fungi, etc.) have been published. Therefore, data regarding its minimum inhibitory concentration (MIC), spectrum of activity, or mechanism of antimicrobial action are not available.

Data Table: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | Result |

| Escherichia coli | ATCC 25922 | Not Available | No data found |

| Staphylococcus aureus | ATCC 29213 | Not Available | No data found |

| Candida albicans | ATCC 90028 | Not Available | No data found |

| Pseudomonas aeruginosa | ATCC 27853 | Not Available | No data found |

Based on a comprehensive search, there is currently no publicly available scientific literature or data specifically detailing the emerging research directions for the chemical compound "this compound." This suggests that this compound may be a novel or highly specialized molecule with limited published research.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the specified detailed sections on its integration into nanotechnology, application in green chemistry, potential for functional diversification, and interdisciplinary research opportunities.

To provide an article that meets the user's specified outline, further information such as alternative names, a CAS registry number, or any known publications referencing this exact compound would be required. Without such information, any attempt to create the requested content would be speculative and would not adhere to the strict requirement of focusing solely on "this compound."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.